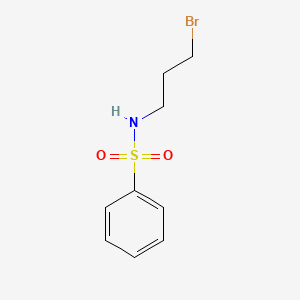

N-(3-bromopropyl)benzenesulfonamide

CAS No.: 3245-94-1

Cat. No.: VC16094125

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3245-94-1 |

|---|---|

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | N-(3-bromopropyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

| Standard InChI Key | QAKOUYAHYWJVCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCBr |

Introduction

Chemical Identity and Structural Features

N-(3-Bromopropyl)benzenesulfonamide is defined by the following identifiers:

Structural Characterization

The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring and a 3-bromopropyl chain. Key spectroscopic data include:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | 1.58 g/cm³ (predicted) | |

| Solubility | Low in water; soluble in DMSO | |

| Rotatable Bond Count | 5 |

Synthesis and Reactivity

Synthetic Pathways

N-(3-Bromopropyl)benzenesulfonamide is typically synthesized via nucleophilic substitution reactions. A common method involves reacting benzenesulfonamide with 1,3-dibromopropane in the presence of a base (e.g., NaOH) .

Example Reaction:

Industrial Production

Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization or column chromatography are critical for isolating the product.

| Compound | Target | IC₅₀/Kᵢ | Source |

|---|---|---|---|

| 4-(3,4-Dichlorophenylureido)thioureido-benzenesulfonamide | P. falciparum | 0.18 µM | |

| 3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | BRD4 | ΔTₘ = 6°C |

Applications in Drug Development

Anticancer Agents

N-(3-Bromopropyl)benzenesulfonamide derivatives have been explored as BRD4 inhibitors. Compound 11r (a structural analog) demonstrated anti-proliferative activity against MV4-11 leukemia cells (IC₅₀ = 0.87 µM) and suppressed oncogenes like c-Myc and CDK6 .

Antiviral Research

Benzenesulfonamide-containing compounds, such as PF-74, inhibit HIV-1 capsid assembly. Modifications to the sulfonamide scaffold improve metabolic stability and oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume